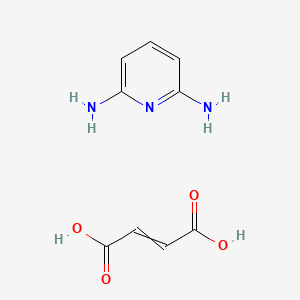
But-2-enedioic acid;pyridine-2,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
But-2-enedioic acid;pyridine-2,6-diamine is a compound that combines the properties of but-2-enedioic acid and pyridine-2,6-diamine. But-2-enedioic acid, also known as fumaric acid, is a dicarboxylic acid that plays a role in the citric acid cycle in cellular respiration. Pyridine-2,6-diamine, also known as 2,6-diaminopyridine, is a derivative of pyridine, a basic heterocyclic organic compound. The combination of these two compounds results in a molecule with unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of but-2-enedioic acid;pyridine-2,6-diamine typically involves the reaction of but-2-enedioic acid with pyridine-2,6-diamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for large-scale production and improved efficiency. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
But-2-enedioic acid;pyridine-2,6-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. These reactions are usually carried out in anhydrous conditions to prevent the reducing agent from reacting with water.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines. The reactions are typically carried out in polar solvents such as water or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may produce different carboxylic acids or amides, while reduction may yield various amines or alcohols.
Applications De Recherche Scientifique
But-2-enedioic acid;pyridine-2,6-diamine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also used as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore the potential therapeutic applications of the compound, including its use as a drug candidate for various diseases.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of but-2-enedioic acid;pyridine-2,6-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and other proteins, affecting their activity and function. It may also interact with cellular membranes and other structures, altering their properties and behavior. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparaison Avec Des Composés Similaires
But-2-enedioic acid;pyridine-2,6-diamine can be compared with other similar compounds, such as:
But-2-enedioic acid:
Pyridine-2,6-diamine: This compound is a derivative of pyridine and has various applications in chemistry and biology.
The uniqueness of this compound lies in its combination of the properties of both but-2-enedioic acid and pyridine-2,6-diamine, resulting in a molecule with distinct chemical and biological characteristics.
Propriétés
Numéro CAS |
928792-39-6 |
|---|---|
Formule moléculaire |
C9H11N3O4 |
Poids moléculaire |
225.20 g/mol |
Nom IUPAC |
but-2-enedioic acid;pyridine-2,6-diamine |
InChI |
InChI=1S/C5H7N3.C4H4O4/c6-4-2-1-3-5(7)8-4;5-3(6)1-2-4(7)8/h1-3H,(H4,6,7,8);1-2H,(H,5,6)(H,7,8) |
Clé InChI |
HQVITUYJQYHWNO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1)N)N.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


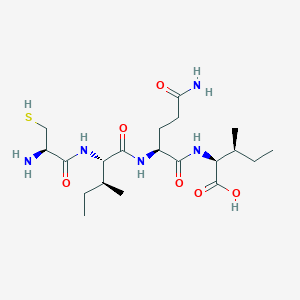
![3-{[4-(1H-Benzimidazol-1-yl)pyrimidin-2-yl]amino}-4-methylphenol](/img/structure/B14183922.png)
![(1S,2S)-2-{4-[4-(Tributylstannyl)phenyl]piperidin-1-yl}cyclohexan-1-ol](/img/structure/B14183930.png)
![[(4-Phenylbut-3-yn-2-yl)oxy]acetic acid](/img/structure/B14183932.png)
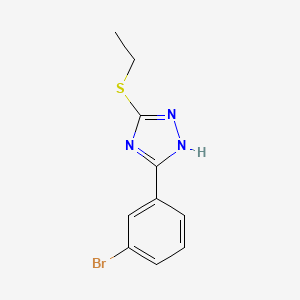



![2',2'-Dimethylspiro[3,6-dioxabicyclo[3.1.0]hexane-2,5'-[1,3]dioxane]](/img/structure/B14183950.png)
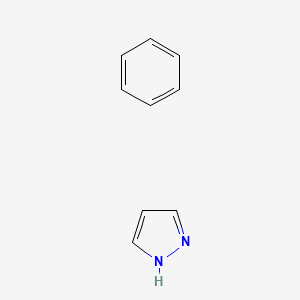

![N-{4-[2-(2-Phenyl-3H-indol-3-ylidene)hydrazinyl]phenyl}acetamide](/img/structure/B14183984.png)
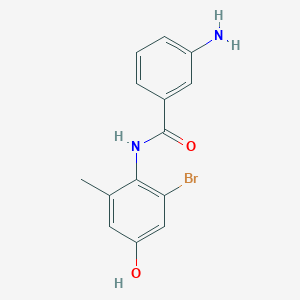
![Methyl 2-[1-(trimethylsilyl)ethylidene]octanoate](/img/structure/B14183992.png)
